molecular formula C20H14ClN3O2S B3477599 N-(2-chlorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-(2-chlorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B3477599
M. Wt: 395.9 g/mol
InChI Key: ZKBWDPPZVGZOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CP-690,550 and is classified as a JAK inhibitor. JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes, which play a critical role in the immune system. CP-690,550 has been shown to have significant anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of a variety of autoimmune diseases.

Mechanism of Action

CP-690,550 works by inhibiting the activity of the Janus kinase family of enzymes, which play a critical role in the immune system. Specifically, CP-690,550 targets the JAK3 enzyme, which is involved in the signaling pathway of T cells. By inhibiting JAK3, CP-690,550 can prevent the activation of T cells and the subsequent release of pro-inflammatory cytokines. This mechanism of action makes CP-690,550 a potent anti-inflammatory and immunosuppressive agent.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant biochemical and physiological effects. In preclinical studies, CP-690,550 has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, CP-690,550 has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis. CP-690,550 has also been shown to have a favorable safety profile, with few adverse effects reported.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for use in lab experiments. It is a potent and selective JAK3 inhibitor, making it a valuable tool for studying the role of JAK3 in the immune system. CP-690,550 is also available in high purity and yield, making it suitable for use in a variety of assays and experiments. However, there are some limitations to the use of CP-690,550 in lab experiments. It is a relatively expensive compound, which may limit its availability for some researchers. Additionally, the immunosuppressive effects of CP-690,550 may complicate the interpretation of some experiments.

Future Directions

There are several future directions for research on CP-690,550. One area of interest is the potential use of CP-690,550 in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another area of research is the development of more selective JAK inhibitors that target specific JAK family members. Finally, there is interest in the development of combination therapies that target multiple pathways involved in autoimmune diseases, including JAK inhibitors such as CP-690,550.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has been shown to have significant anti-inflammatory and immunosuppressive effects, which make it a promising candidate for the treatment of these diseases.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c21-15-8-4-5-9-16(15)23-18(25)11-24-12-22-19-14(20(24)26)10-17(27-19)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBWDPPZVGZOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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